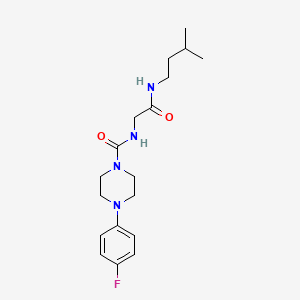

C18H27FN4O2

Description

The compound with the molecular formula C18H27FN4O2 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Properties

Molecular Formula |

C18H27FN4O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-N-[2-(3-methylbutylamino)-2-oxoethyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C18H27FN4O2/c1-14(2)7-8-20-17(24)13-21-18(25)23-11-9-22(10-12-23)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25) |

InChI Key |

ZUIRCTALANPOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The methods used are designed to be scalable and reproducible, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide include other fluorophenyl derivatives and piperazine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound with the molecular formula C18H27FN4O2 is known for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of purine nucleosides, which have been extensively studied for their cytotoxic properties against various cancer cell lines. The following sections will delve into its synthesis, biological activity, case studies, and relevant research findings.

Synthesis of this compound

The synthesis of compounds similar to this compound typically involves the modification of nucleoside structures to enhance their biological activity. One notable approach is the preparation of 4'-C-hydroxymethyl-2'-fluoro-D-arabinofuranosylpurine nucleosides, which have shown promising cytotoxic effects in human tumor cell lines. The synthesis process often includes:

- Preparation of Carbohydrate Precursors : For instance, 4-C-hydroxymethyl-3,5-di-O-benzoyl-2-fluoro-alpha-D-arabinofuranosyl bromide serves as a precursor for further modifications.

- Coupling Reactions : These precursors are then coupled with various purine derivatives to yield target nucleosides, including those similar to this compound .

Cytotoxicity Studies

Research has demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have indicated that certain derivatives show effective inhibition of cell proliferation in leukemia cells such as CCRF-CEM. The cytotoxicity can be quantified in terms of IC50 values (the concentration required to inhibit cell growth by 50%), which provides a measure of potency.

| Compound Structure | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | CCRF-CEM | 10.51 |

| Clofarabine Analogue | CCRF-CEM | 33.98 |

The mechanism through which this compound exerts its cytotoxic effects is primarily through the inhibition of DNA synthesis and repair mechanisms in rapidly dividing cells. This inhibition leads to apoptosis or programmed cell death, making these compounds potential candidates for cancer therapy.

Clinical Applications

Several case studies have explored the therapeutic applications of purine nucleoside derivatives in oncology:

-

Case Study 1: Clofarabine Use in Pediatric Leukemia

- Objective : To assess the efficacy of clofarabine (a related compound) in treating pediatric patients with acute lymphoblastic leukemia.

- Findings : The study reported a significant response rate among patients who had previously failed other therapies, highlighting the compound's potential as a salvage therapy.

-

Case Study 2: Combination Therapy with Purine Nucleosides

- Objective : To evaluate the effects of combining this compound with other chemotherapeutic agents.

- Findings : Preliminary results suggested enhanced cytotoxicity when used in combination, indicating synergistic effects that could improve treatment outcomes.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound and its analogues:

- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size without substantial toxicity to normal tissues.

- Pharmacokinetics : Research indicates favorable absorption and distribution characteristics, making these compounds suitable for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.